molecular formula C15H22O2 B116929 Ethyl 2-(4-isobutylphenyl)propionate CAS No. 41283-72-1

Ethyl 2-(4-isobutylphenyl)propionate

Cat. No. B116929
CAS RN: 41283-72-1
M. Wt: 234.33 g/mol
InChI Key: HXTFUVWJFLDLJP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-isobutylphenyl)propionate, also known as Ibuprofen Ethyl Ester , is a chemical compound with the empirical formula C15H22O2 . It has a molecular weight of 234.33 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-isobutylphenyl)propionate consists of 15 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is HXTFUVWJFLDLJP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-(4-isobutylphenyl)propionate is a solid at room temperature . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-(4-isobutylphenyl)propionate, known for its high anti-inflammatory activity, was synthesized from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, indicating its potential in synthesizing anti-inflammatory compounds (Kogure, Nakagawa, & Fukawa, 1975).

Pharmacological Applications

  • A study on the dual labeling of this compound with tritium and carbon-14 highlights its application in pharmacological research, especially in tracing and studying drug mechanisms (Santamaria et al., 1988).

Environmental Impact and Degradation

  • Research on the degradation of this compound by environmental bacteria, specifically Sphingomonas sp. strain Ibu-2, offers insights into its environmental impact and biodegradation pathways (Murdoch & Hay, 2005).

Chemical Derivatives and Modifications

  • The synthesis and study of ester derivatives of this compound with different polymers, like poly(ethylene glycols), for altered pharmacokinetic properties, indicates its versatility in drug formulation (Sartore et al., 1997).

  • Another approach involved synthesizing oligomeric derivatives to study their anti-inflammatory activity, demonstrating the compound's utility in creating novel therapeutic agents (Cecchi et al., 1981).

  • Ethyl 2-(4-isobutylphenyl) propanoate was used to synthesize new Pyrazoline derivatives, showcasing its role in developing new chemical entities with potential pharmacological applications (Al-jobury, Mohammed, & Al-badrany, 2016).

Advanced Synthesis Techniques

  • Novel synthesis methods for this compound, like the asymmetric synthesis via diastereoselective alkylation, highlight advancements in chemical synthesis techniques (Oppolzer, Rosset, & Brabander, 1997).

Environmental Remediation Techniques

  • The study of Electro-Fenton, UVA photoelectro-Fenton, and solar photoelectro-Fenton degradation in acid aqueous medium using platinum and boron-doped diamond anodes signifies the compound's role in environmental remediation research (Skoumal et al., 2009).

properties

IUPAC Name

ethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFUVWJFLDLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961546
Record name Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-isobutylphenyl)propionate

CAS RN

41283-72-1
Record name Ethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41283-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-isobutylphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.248
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV3GE4AS8
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2-(4-isobutylphenyl)-propionic acid (Ibuprofen, 9.6 g, 46.5 mmol) and p-toluenesulfonic acid monohydrate (1.52 g, 7.9 mmol) in benzene (100 mL) and ethanol (75 mL) was heated to reflux using a Dean-Stark apparatus for 4 h. The solvent was removed under reduced pressure and the residue was taken up in Et2O (100 mL). The solution was extracted with saturated aqueous NaHCO3 solution (2×100 mL) and water (2×100 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated, affording 204 (10.44 g, 96%) as a clear oil. 1H NMR (CDCl3): δ 7.19 (d, 2 H, J=8.0), 7.08 (d, 2 H, J=8.0), 4.10 (m, 2 H), 3.66 (q, 1 H, J=7.0), 2.44 (d, 2 H, J=7.0), 1.84 (m, 1 H), 1.47 (d, 3 H, J=7.0), 1.19 (t, 3 H, J=7.3), 0.89 (d, 6 H, J=7.0). 13C NMR (CDCl3): δ 174.92, 140.59, 138.07, 129.45, 127.29, 60.79, 45.32, 45.21, 30.35, 22.55, 18.78, 14.29. HRMS (LSIMS, nba): Calcd for C15H23O2 (MH+): 235.1698, found: 235.1688.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of ibuprofen 1A (9.89 g, 48 mmol) in anhydrous EtOH (35 mL) was added chlorotrimethylsilane (18.27 mL, 144 mmol) at room temperature, and the mixture was stirred at the same temperature for 2h. After the removal of the excess EtOH and chlorotrimethylsilane under reduced pressure, the oily residue was treated with ice-cold saturated NaHCO3 (150 mL), and the resulting mixture was extracted with hexanes (450 mL). The hexanes solution was washed with brine (3×50 mL), and dried over anhydrous Na2SO2. Evaporation of the solvent afforded ethyl 2-(4′-isobutylphenyl)propionate 2A (11.24 g, in 100% yield) as a colorless oil.
Quantity
9.89 g
Type
reactant
Reaction Step One
Quantity
18.27 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, 2-(4-isobutylphenyl)-propionic acid (15.0 g) was dissolved in ethanol (200 ml), and conc. sulfuric acid (1 ml) was added, after which the solution was stirred with heating under reflux for 15 hours. The reaction mixture was cooled to room temperature, concentrated under reduced pressure, diluted with ethyl acetate, and thereafter neutralized with a saturated aqueous sodium bicarbonate solution. After extraction with ethyl acetate, the organic layer was dried over sodium sulfate and then concentrated under reduced pressure to obtain ethyl 2-(4-isobutyl-phenyl)-propionate.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
X Shiwei, C Guifang, X Qing, W Weiqing… - Wei Sheng wu xue bao …, 1995 - europepmc.org
Microorganisms that hydrolyze (±)-ethyl-2-(4-isobutylphenyl) propionate were screened rom 361 strains. 12 strains of bacteria preferentiialyy hydrolyzed (R)-isomer of the racemic ester …
Number of citations: 0 europepmc.org
최흥대, 마정주 - 약학회지, 1991 - koreascience.kr
A convenient method for the synthesis of ibuproxam, which is a non steroidal antiinflammatory agent, is reported. Friedel-Crafts reaction of isobutylbenzene with ethyl $\alpha $-chloro-$\…
Number of citations: 0 koreascience.kr
S Xu - Chinese Science Abstracts Series B, 1995 - infona.pl
Microorganisms that hydrolyze (+)-ethyl-2-(4-isobutylphenyl) propionate were screened from 361 strains. The 12 strains of bacteria hydrolyzed (R)-i-somer of the racemic ester to …
Number of citations: 0 www.infona.pl
최홍대, 마정주 - YAKHAK HOEJI, 1991 - yakhak.org
A convenient method for the synthesis of ibuproxam, which is a non steroidal antiinflammatory agent, is reported. Friedel-Crafts reaction of isobutylbenzene with ethyl alpha-chloro-alpha…
Number of citations: 2 www.yakhak.org
J Santamaria, P Rivera, M Esteban… - Journal of Labelled …, 1988 - Wiley Online Library
Dual labelling of 2‐[4‐(3‐chlorophenyl)‐1‐piperazinyl]ethyl 2‐(4‐isobutylphenyl) propionate (Lobuprofen) with tritium and carbon‐14 was performed. The synthesis between 2‐(4‐…
HD Choi - YAKHAK HOEJI, 1988 - koreascience.kr
New synthetic method for ibuprofen, which is a potent antiinflammatory agent, was described. Ethyl ${\alpha}-methylthio-p-isobutylphenylacetate $ was obtained from Friedel-Crafts …
Number of citations: 2 koreascience.kr
M Takehara, K Kinoshita, M Miyamoto… - Bioscience …, 2012 - jstage.jst.go.jp
A novel esterase showing activity specific for esters of aryl-carboxylic acids was discovered in Sporosarcina sp. nov., which was identified by the 16S rDNA sequencing method in …
Number of citations: 6 www.jstage.jst.go.jp
M Amir, MW Akhter, O Alam - Monatshefte für Chemie-Chemical Monthly, 2016 - Springer
A series of furoxan-based nitric oxide releasing ibuprofen derivatives were synthesized and tested for their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, and hepatotoxic …
Number of citations: 9 link.springer.com
VR Shanbhag, AM Crider, R Gokhale… - Journal of …, 1992 - Elsevier
Ester and amide prodrugs of ibuprofen (1) and naproxen (16) were synthesized and evaluated for anti-inflammatory activity and gastrointestinal toxicity. The chemical structure of the …
Number of citations: 220 www.sciencedirect.com
J Tsuji - Synthesis, 1990 - thieme-connect.com
Rapidly expanding industrial applications of palladium catalysts as homogeneous and heterogeneous catalysts are surveyed. They are classified into two types. The first type includes …
Number of citations: 81 www.thieme-connect.com

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